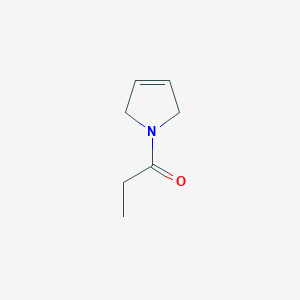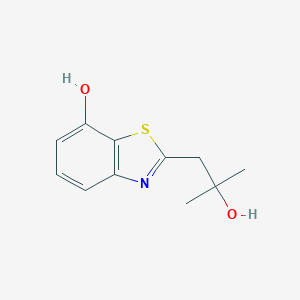
2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) is not fully understood. However, it is believed to exert its biological effects by interfering with various cellular processes such as DNA synthesis and protein synthesis.
Biochemical And Physiological Effects
Studies have shown that 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) exhibits various biochemical and physiological effects. For example, it has been found to inhibit the growth of several bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. In addition, it has been found to have antioxidant properties and can scavenge free radicals.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) in lab experiments is its relatively low toxicity compared to other chemicals. However, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI). One possible direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to study its effectiveness as a pesticide in agriculture. Additionally, further research can be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) involves the reaction of alpha,alpha-dimethylbenzylamine with 2-bromoethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfur and sodium hydroxide to form the desired compound.
Scientific Research Applications
2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been found to exhibit antibacterial, antifungal, and anticancer properties. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been investigated for its ability to act as a corrosion inhibitor.
properties
CAS RN |
163299-26-1 |
|---|---|
Product Name |
2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) |
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-(2-hydroxy-2-methylpropyl)-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H13NO2S/c1-11(2,14)6-9-12-7-4-3-5-8(13)10(7)15-9/h3-5,13-14H,6H2,1-2H3 |
InChI Key |
FZGJIAWROPVEIC-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=NC2=C(S1)C(=CC=C2)O)O |
Canonical SMILES |
CC(C)(CC1=NC2=C(S1)C(=CC=C2)O)O |
synonyms |
2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




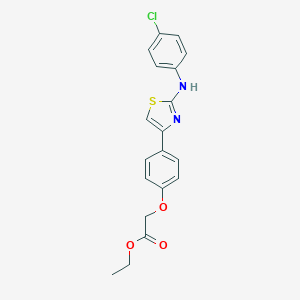
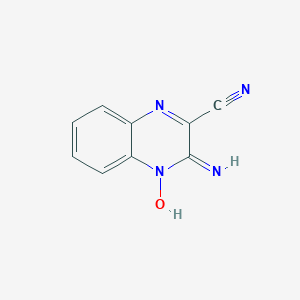
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)
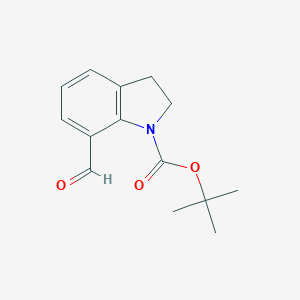
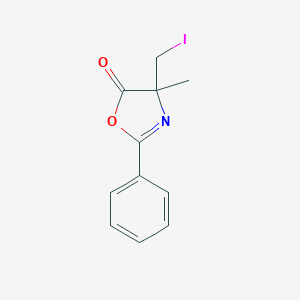
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
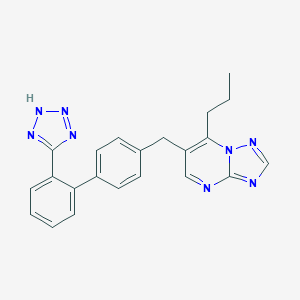
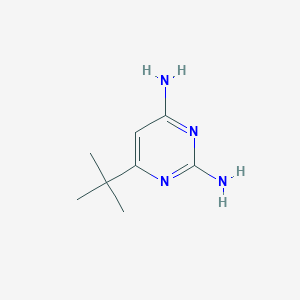
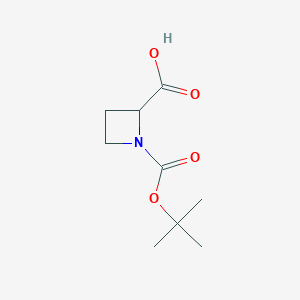
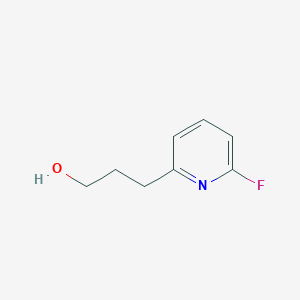
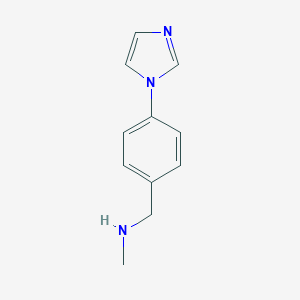
![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)
